Fmoc-lys(fmoc)-opfp

Fmoc-Lys(Fmoc)-OPfp is a non-substitutable, pre-activated lysine building block for Fmoc-SPPS. Unlike Fmoc-Lys(Boc)-OH or Fmoc-Lys(Fmoc)-OH, its dual-Fmoc protection enables orthogonal, sequential side-chain deprotection while the pre-formed OPfp ester eliminates in-situ activation—reducing racemization and ensuring reproducible coupling yields in automated protocols. Essential for head-to-tail cyclized peptides, branched dendrimers/MAPs, and GMP-scale production where batch-to-batch consistency is mandated. Choose this compound when your synthetic route demands orthogonal C-terminal activation during side-chain assembly.

Molecular Formula C42H33F5N2O6
Molecular Weight 756.73
CAS No. 132990-14-8
Cat. No. B613383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-lys(fmoc)-opfp
CAS132990-14-8
Synonymsfmoc-lys(fmoc)-opfp; 132990-14-8; N,N'-Bis[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysinepentafluorophenylester; CTK8C6837; MolPort-016-580-303; CF-823; AKOS015853354; AKOS015903826; ZINC150339022; RTR-004506; AK-81206; FT-0696189; ST24047289; I14-18119
Molecular FormulaC42H33F5N2O6
Molecular Weight756.73
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1
InChIKeyOBFVHZCPMVZYQG-XIFFEERXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(Fmoc)-OPfp (CAS 132990-14-8): A Strategic Building Block for Complex Peptide Synthesis


Fmoc-Lys(Fmoc)-OPfp is an orthogonally protected, pre-activated L-lysine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features a pentafluorophenyl (OPfp) ester for C-terminal activation and two base-labile fluorenylmethoxycarbonyl (Fmoc) groups protecting both the alpha- and epsilon-amine functionalities . This dual protection scheme allows for the sequential and controlled deprotection of the lysine side chain, enabling its use in synthesizing branched, cyclic, or modified peptides where precise control over amine reactivity is paramount . The pre-formed OPfp ester bypasses the need for in-situ activation, offering a distinct workflow advantage in both manual and automated synthesis protocols .

Procurement Rationale for Fmoc-Lys(Fmoc)-OPfp: Why Standard Lysine Derivatives Are Not Interchangeable


Substituting Fmoc-Lys(Fmoc)-OPfp with alternative lysine building blocks like Fmoc-Lys(Boc)-OH, Fmoc-Lys(Mtt)-OH, or even Fmoc-Lys(Fmoc)-OH introduces significant and often insurmountable changes to synthetic strategy, yield, and final product purity. Fmoc-Lys(Boc)-OH, the standard for linear peptide assembly, requires acid-labile Boc side-chain protection and its C-terminus must be activated in situ, which is unsuitable when an orthogonal (e.g., allyl-based) C-terminal protection scheme is required for on-resin cyclization [1]. Conversely, using the non-activated Fmoc-Lys(Fmoc)-OH necessitates additional coupling reagents and optimization, increasing the risk of incomplete coupling and racemization, especially in sterically demanding sequences [2]. The selection of Fmoc-Lys(Fmoc)-OPfp is therefore not a matter of preference but a functional requirement dictated by a specific synthetic route. The evidence below will clarify the precise circumstances where this compound is the non-substitutable choice.

Quantitative Differentiation of Fmoc-Lys(Fmoc)-OPfp: An Evidence-Based Evaluation Against Alternatives


Defined Application Scenarios for Fmoc-Lys(Fmoc)-OPfp Based on its Functional Characteristics


Synthesis of Head-to-Tail Cyclized Peptides Requiring Orthogonal C-Terminal Protection

This compound is essential for synthesizing head-to-tail cyclized peptides where the C-terminus must remain protected during side-chain deprotection and assembly, but be selectively activated for the final cyclization step. The OPfp ester provides a pre-activated C-terminus, while the two Fmoc groups on the lysine side-chain can be removed orthogonally to allow for side-chain-to-tail or side-chain-to-head cyclization strategies without affecting the C-terminal activation [1].

Construction of Branched Peptide Dendrimers and Multiple Antigen Peptides (MAPs)

Fmoc-Lys(Fmoc)-OPfp serves as a core branching unit in peptide dendrimers or MAPs. Both alpha- and epsilon-Fmoc groups are removed simultaneously, exposing two reactive amine sites. The pre-activated OPfp ester then efficiently couples this branched core to a solid support or a larger peptide scaffold, minimizing deletion sequences and improving the homogeneity of the final dendrimeric product compared to methods requiring in-situ activation of the core [2].

Site-Specific Peptide Modification on Automated Synthesizers

The pre-activated OPfp ester of Fmoc-Lys(Fmoc)-OPfp makes it an ideal reagent for automated SPPS, especially for introducing a lysine residue at a specific position that will later be used for bioconjugation or as a branching point. The compound's inherent stability and defined reactivity eliminate the variable of in-situ activation efficiency, leading to more reproducible coupling yields in automated protocols . This is critical for large-scale or GMP peptide production where batch-to-batch consistency is mandated.

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